molecular formula C12H23ClO B139210 Lauroyl chloride CAS No. 112-16-3

Lauroyl chloride

Cat. No. B139210
CAS RN: 112-16-3
M. Wt: 218.76 g/mol
InChI Key: NQGIJDNPUZEBRU-UHFFFAOYSA-N
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Patent
US09187407B2

Procedure details

To a stirred mass of lauric acid (200 g, 0.999 gmol) and N-lauroyl glycenic lauric anhydride (Formula IV, RCO=lauroyl, R═C11) from step I (0.6 g, 0.0013 gmol) at 25° C. under nitrogen blanket, thionyl chloride (123 g, 1.03 gmol) was added slowly at 25° C. and atmospheric pressure over a period of 2 hours maintaining temperature below 25° C. The hydrochloric acid and sulfur dioxide generated during the process was intermittently scrubbed in a gas scrubber containing caustic lye. The reaction mixture was stirred for additional 4 hours at the reaction temperature. The progress of reaction was monitored by measuring alkanoyl chloride formation and residual free fatty acid (Sidney Siggia and J. Gordon Hanna, “Quantitative Organic Analysis Via Functional Groups”, 4th Edition (Pg. 223-230), John Wiley & Sons (1979)). Nitrogen gas was purged through the reaction mass for 3 hours to remove the residual traces of sulfur dioxide, hydrogen chloride gas and unreacted thionyl chloride. At the end of this procedure lauroyl chloride (214 g, 98.0%) was obtained as practically colorless product. The detailed analysis is given in the Table 1.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
N-lauroyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].S(Cl)([Cl:17])=O.Cl.S(=O)=O>>[C:1]([Cl:17])(=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Name
N-lauroyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Formula IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
123 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Four
Name
alkanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for additional 4 hours at the reaction temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
atmospheric pressure over a period of 2 hours maintaining temperature below 25° C
Duration
2 h
ADDITION
Type
ADDITION
Details
containing caustic lye
CUSTOM
Type
CUSTOM
Details
The progress of reaction
CUSTOM
Type
CUSTOM
Details
Nitrogen gas was purged through the reaction mass for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to remove the residual traces of sulfur dioxide, hydrogen chloride gas and unreacted thionyl chloride

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 214 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.